molecular formula C12H17N3O3 B2991543 Tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate CAS No. 2253639-93-7

Tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate

Cat. No.: B2991543
CAS No.: 2253639-93-7
M. Wt: 251.286
InChI Key: PGVNLHJGKSCPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H17N3O3. It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. This compound is of interest due to its unique structure, which includes a pyrazole ring and a formyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 3-formylpyrazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl bromoacetate, sodium hydride, and 3-formylpyrazole. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can interact with biological receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: Similar structure but with a piperazine ring instead of a pyrazole ring.

    Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: Contains a piperidine ring instead of a pyrazole ring.

    Tert-butyl 3-phenylazetidine-1-carboxylate: Features a phenyl group instead of a pyrazole ring.

Uniqueness

Tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate is unique due to the presence of both a formyl group and a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-6-10(7-14)15-5-4-9(8-16)13-15/h4-5,8,10H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVNLHJGKSCPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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